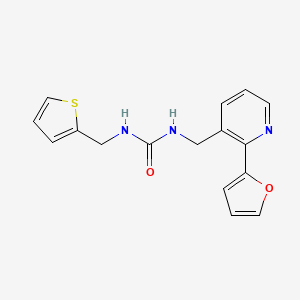

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a pyridine ring substituted with a furan group at the 2-position and a thiophene methyl group at the 3-position. The compound’s structure combines aromatic heterocycles (furan, thiophene, and pyridine), which may confer unique electronic and steric properties.

Properties

IUPAC Name |

1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(19-11-13-5-3-9-22-13)18-10-12-4-1-7-17-15(12)14-6-2-8-21-14/h1-9H,10-11H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMRRTIBGPCFML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound notable for its unique structural features, which include furan, pyridine, and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C15H14N2O2S, with a molecular weight of approximately 314.35 g/mol. The arrangement of its heterocyclic components enhances its electronic properties and biological interactions compared to similar compounds.

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C15H14N2O2S | 314.35 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against Escherichia coli , Salmonella typhi , and Staphylococcus aureus .

The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced antibacterial properties. For example, a related compound demonstrated MIC values ranging from for Salmonella typhi to for Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Preliminary studies have indicated that derivatives featuring similar heterocyclic structures can inhibit cancer cell proliferation. For example, certain thioamide derivatives showed antiproliferative activity against U937 cells with IC50 values in the micromolar range . This suggests that further exploration of the urea derivatives could yield promising anticancer agents.

The biological mechanisms underlying the activity of this compound often involve interaction with specific enzymes or receptors. These interactions can modulate enzymatic activities critical for microbial survival or cancer cell proliferation.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that a structurally similar compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential for further development as an antimicrobial agent .

- Anticancer Activity Assessment : Another research effort highlighted the cytotoxic effects of urea derivatives on various cancer cell lines, showcasing their potential as novel anticancer therapeutics .

Comparison with Similar Compounds

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1421465-12-4)

- Molecular Formula : C₁₇H₁₆FN₃OS₂

- Molecular Weight : 361.5

- Key Substituents : Fluorophenyl-thiazol group replaces the pyridinyl-furan moiety.

- The thiazole ring introduces additional nitrogen, which may alter hydrogen-bonding interactions .

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034495-64-0)

- Molecular Formula : C₁₇H₁₅F₃N₄OS

- Molecular Weight : 380.4

- Key Substituents : Trifluoromethylphenyl and pyrazole groups.

1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea (CAS 2097916-77-1)

- Molecular Formula : C₁₅H₁₄N₂O₃S₂

- Molecular Weight : 334.4

- Key Substituents : Dual thiophene groups and a hydroxylated ethyl linker.

- Implications : The hydroxyl group may improve solubility, while dual thiophenes could enhance π-π stacking interactions in hydrophobic binding pockets .

Activity and Binding Considerations

- Electron-Rich Heterocycles : The target compound’s furan (oxygen) and thiophene (sulfur) groups may engage in distinct electronic interactions compared to nitrogen-rich analogues (e.g., pyrazole or thiazole). Sulfur’s polarizability could enhance binding to metal-containing enzymes .

- Substituent Effects : The absence of fluorine or methoxy groups in the target compound might reduce metabolic stability but lower toxicity risks compared to fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.